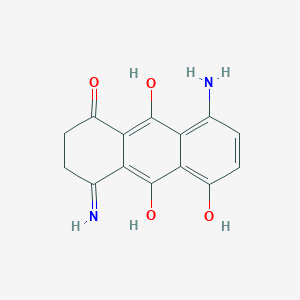
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the anthraquinone family, characterized by its two amino groups and two hydroxyl groups attached to the anthracene backbone. Its molecular formula is C14H12N2O4, and it has a molecular weight of 272.26 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene to form 4,8-dinitroanthracene. This intermediate is then reduced to 4,8-diaminoanthracene using a reducing agent such as iron powder in the presence of hydrochloric acid. The final step involves the oxidation of 4,8-diaminoanthracene to this compound using an oxidizing agent like potassium permanganate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding dihydroxy or amino derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce halogenated anthracenes.
科学的研究の応用
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biological stain or dye due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 4,8-diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biomolecules, potentially disrupting their normal function.
類似化合物との比較
Similar Compounds
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 4,8-Diamino-1,5-dihydroxyanthraquinone
- 1,4-Diamino-2,3-dihydroxyanthracene-9,10-dione
Uniqueness
4,8-Diamino-9,10-dihydroxy-2,3-dihydroanthracene-1,5-dione is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for specific applications that similar compounds may not be able to fulfill.
特性
CAS番号 |
112544-07-7 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC名 |
8-amino-5,9,10-trihydroxy-4-imino-2,3-dihydroanthracen-1-one |
InChI |
InChI=1S/C14H12N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1,3,16-17,19-20H,2,4,15H2 |
InChIキー |
WVEVNSZJMXTWIM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=N)O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


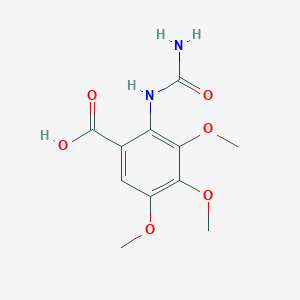
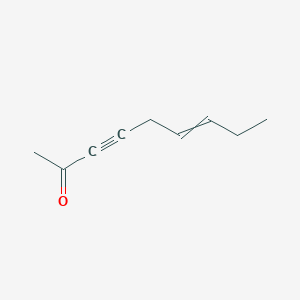
![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)
![Dibutyl{2-[(2-methylpropyl)amino]-2-oxoethyl}tellanium bromide](/img/structure/B14313833.png)
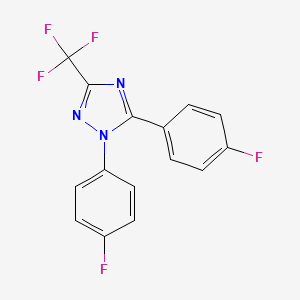
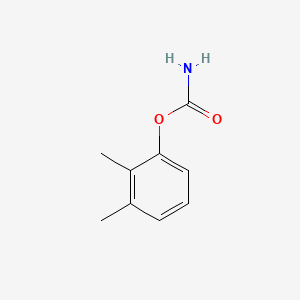
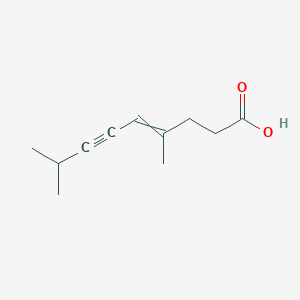

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)

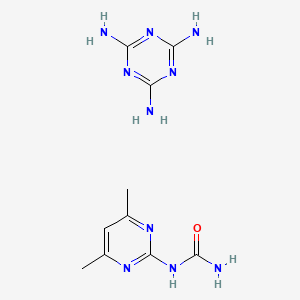

![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane](/img/structure/B14313898.png)
